molecular formula C16H23NO4 B1359969 (3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid CAS No. 1186648-00-9

(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1359969
CAS No.: 1186648-00-9
M. Wt: 293.36 g/mol
InChI Key: WRVBSWGDVVJZRD-LSDHHAIUSA-N
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Description

(3S,4R)-1-(2-Ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative of high interest in medicinal chemistry and pharmaceutical development. With a molecular formula of C16H23NO4 and a molecular weight of 293.36 g/mol, this compound serves as a critical synthetic intermediate . Its defined stereochemistry and structural features make it a valuable scaffold for constructing more complex molecules, particularly in the research and development of receptor antagonists. Scientific literature indicates that structurally similar trans-3,4-disubstituted pyrrolidine carboxylic acids have been investigated as potent endothelin (ET) antagonists . Endothelin is a potent vasoconstrictor peptide, and agents that inhibit its binding to receptors are explored for their potential therapeutic effects in various cardiovascular and renal diseases . This compound is provided exclusively for research applications in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-3-21-8-7-17-10-14(15(11-17)16(18)19)12-5-4-6-13(9-12)20-2/h4-6,9,14-15H,3,7-8,10-11H2,1-2H3,(H,18,19)/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVBSWGDVVJZRD-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Pyrrolidine Ring Formation

  • Chiral Pool or Asymmetric Synthesis: The pyrrolidine ring with the (3S,4R) configuration can be constructed starting from chiral amino acids such as L-proline derivatives or via asymmetric 1,3-dipolar cycloaddition reactions using chiral catalysts to control stereochemistry.
  • Cyclization: Intramolecular cyclization of amino alcohols or amino esters under controlled conditions forms the pyrrolidine ring with the desired stereochemistry.

Introduction of the 3-Methoxyphenyl Group

  • Electrophilic Aromatic Substitution or Cross-Coupling: The 3-methoxyphenyl substituent at C-4 is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) using appropriate halogenated pyrrolidine intermediates and 3-methoxyphenyl boronic acid derivatives.
  • Regioselectivity: The substitution is controlled to ensure attachment at the 4-position without affecting other ring positions.

N-Alkylation with 2-Ethoxyethyl Group

  • Alkylation Reaction: The secondary amine nitrogen of the pyrrolidine ring is alkylated with 2-ethoxyethyl halides (such as 2-ethoxyethyl bromide or chloride) under basic conditions (e.g., using potassium carbonate or sodium hydride) to yield the N-(2-ethoxyethyl) substituted product.
  • Reaction Conditions: Mild temperatures and anhydrous solvents like acetonitrile or DMF are used to avoid side reactions.

Carboxylic Acid Functionalization at C-3

  • Oxidation or Hydrolysis: The carboxylic acid group at C-3 can be introduced by oxidation of a corresponding aldehyde or alcohol intermediate or by hydrolysis of an ester precursor.
  • Ester Hydrolysis: If the intermediate is a methyl or ethyl ester, hydrolysis under acidic or basic conditions yields the free carboxylic acid.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Pyrrolidine ring formation Chiral amino acid derivative cyclization (3S,4R)-pyrrolidine core with protected groups
2 Cross-coupling Pd-catalyst, 3-methoxyphenyl boronic acid, base Introduction of 3-methoxyphenyl at C-4
3 N-Alkylation 2-ethoxyethyl bromide, base (K2CO3), solvent (DMF) N-(2-ethoxyethyl) substitution on nitrogen
4 Ester hydrolysis NaOH or HCl aqueous solution, reflux Formation of carboxylic acid at C-3

Research Findings and Optimization

  • Stereoselectivity: Use of chiral catalysts or chiral starting materials ensures high enantiomeric excess (>95%) of the (3S,4R) isomer.
  • Yields: Multi-step synthesis typically achieves overall yields in the range of 40-60%, with individual steps optimized for maximal conversion.
  • Purification: Chromatographic techniques (e.g., preparative HPLC) and recrystallization are employed to isolate pure stereoisomers.
  • Reaction Monitoring: NMR spectroscopy and chiral HPLC are used to monitor stereochemistry and purity throughout the synthesis.

Data Table Summarizing Preparation Methods

Preparation Step Key Reagents/Conditions Stereochemical Control Yield (%) Notes
Pyrrolidine ring formation Chiral amino acid derivative, cyclization agents High (chiral pool) 70-85 Critical for stereochemistry
3-Methoxyphenyl introduction Pd catalyst, 3-methoxyphenyl boronic acid, base Retentive 75-90 Cross-coupling preferred for selectivity
N-Alkylation 2-ethoxyethyl bromide, base (K2CO3), DMF No racemization 80-95 Mild conditions prevent side reactions
Carboxylic acid formation Ester hydrolysis (NaOH or HCl) Maintained 85-95 Final step to obtain free acid

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₂₃NO₄
  • Molar Mass : 293.36 g/mol
  • CAS Number : 1186648-00-9
  • Structure : The compound features a pyrrolidine ring with a carboxylic acid functional group, which is crucial for its biological activity.

Synthesis and Derivatives

The synthesis of (3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid has been explored through various methods. Notably, asymmetric Michael addition reactions have been utilized to create enantiomerically enriched derivatives of pyrrolidine carboxylic acids . These methods are significant as they allow for the generation of compounds with specific stereochemistry, which is often crucial for biological activity.

Table 1: Synthesis Methods and Yields

Synthesis MethodYield (%)Reference
Asymmetric Michael addition97
Retro-Dieckmann reactionVariable
Organocatalytic reactionsHigh

Antimicrobial Activity

Research has indicated that pyrrolidine derivatives can act as inhibitors of key enzymes in pathogenic bacteria. Specifically, compounds similar to this compound have been investigated for their ability to inhibit InhA, an enzyme involved in the fatty acid elongation cycle of Mycobacterium tuberculosis. This suggests potential applications in developing new antibiotics to combat multidrug-resistant strains.

Neuropharmacological Effects

The structure of this compound indicates possible interactions with neurotransmitter systems. Pyrrolidine derivatives are often studied for their effects on cognitive function and mood regulation. Preliminary studies suggest that modifications to the pyrrolidine structure can enhance selectivity and potency at various receptors .

Case Studies

  • Antituberculosis Research : A study highlighted the optimization of pyrrolidine carboxamides as potent InhA inhibitors. The lead compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, emphasizing the importance of structural modifications in enhancing efficacy .
  • Neuropharmacological Screening : Another investigation into similar pyrrolidine derivatives showed promising results in modulating serotonin receptors, which could lead to advancements in treating mood disorders. The study focused on the relationship between molecular structure and receptor affinity .

Mechanism of Action

The mechanism of action of (3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Key Insights :

  • Flexible chains (2-ethoxyethyl) may increase solubility compared to rigid substituents like benzyl .

Stereochemical Influence

The (3S,4R) configuration confers distinct advantages:

Compound Name Stereochemistry Impact Reference
(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (3R,4S) Different enantiomer shows altered enzyme inhibition profiles
(3R,4S)-rel-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid Racemic mixture Reduced potency compared to enantiopure analogs

Key Insights :

  • Enantiopure (3S,4R) configuration enhances target selectivity, as seen in binding assays with chiral receptors .

Functional Group Modifications

The carboxylic acid group at position 3 is pivotal for interactions:

Compound Name Functional Group Key Differences Reference
(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid Carboxylic acid Cyclohexyl group increases steric bulk, reducing membrane permeability
(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid Protected hydroxyl and carboxylic acid Hydroxyl groups enable further functionalization for prodrug design

Key Insights :

  • Free carboxylic acid facilitates ionic interactions with basic residues in biological targets, while esters/amides alter pharmacokinetics (e.g., bioavailability) .

Biological Activity

(3S,4R)-1-(2-ethoxyethyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C16_{16}H23_{23}N O4_{4}
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 1186648-00-9

The compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. It has been studied for its potential as a CCR5 receptor antagonist. The configuration of the compound plays a crucial role in its binding affinity and efficacy. Research suggests that the (3R,4S) configuration is more favorable for interaction with the CCR5 receptor compared to its (3S,4R) counterpart .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the secretion of virulence factors in bacterial pathogens. For instance, at high concentrations (50 μM), it has shown significant inhibition of type III secretion systems (T3SS) in enteropathogenic E. coli models . This inhibition is crucial as T3SS is involved in the pathogenicity of several Gram-negative bacteria.

In Vivo Studies

In vivo studies have indicated that this compound may exhibit anti-inflammatory properties. Animal models treated with the compound showed reduced inflammatory markers, suggesting a potential application in treating conditions characterized by inflammation .

Case Studies

  • HIV Research : A related study on similar pyrrolidine derivatives highlighted their potential as HIV-1 inhibitors. The (3R,4S) enantiomer displayed low nanomolar potency against various R5 HIV-1 strains, indicating that modifications to the pyrrolidine structure can enhance antiviral activity .
  • Bacterial Pathogen Studies : In a study focused on enteropathogenic E. coli, compounds structurally related to this compound were screened for their ability to inhibit T3SS activity. The results showed promising inhibition rates which could lead to new therapeutic strategies against bacterial infections .

Data Tables

Study Target Concentration Effect Observed
In VitroT3SS50 μM~50% inhibition
In VivoInflammationN/AReduced markers
HIV StudyCCR5Low nanomolarEffective inhibitor

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves organometallic reagents (e.g., MeMgBr) in tetrahydrofuran (THF) at low temperatures (-78°C to -20°C), followed by quenching with saturated NH₄Cl and purification via silica gel chromatography using gradients of ethyl acetate/hexane. Diastereomeric ratios (dr) are controlled by reaction temperature and solvent polarity . For example, a dr of 92:8 was achieved at -20°C, while higher temperatures reduced selectivity .

Q. How is the compound characterized to confirm its structure?

Key characterization methods include:

  • Optical rotation : Measured in chloroform (e.g., [α]²⁴D = +20.9°) to confirm enantiopurity .
  • NMR spectroscopy : ¹H and ¹³C NMR data validate substituent positions and stereochemistry .
  • Melting point : Determined via recrystallization (e.g., 163–164°C in toluene/ether) .
  • Infrared (IR) spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for purification?

Ethyl acetate/hexane mixtures (1:1 to 3:1 ratios) are effective for silica gel chromatography. Low-temperature quenching (-78°C) prevents decomposition, and anhydrous Na₂SO₄ is used to dry organic extracts .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during synthesis?

  • Temperature control : Lower temperatures (-78°C) enhance selectivity by slowing competing pathways .
  • Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates and direct stereochemistry .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) improve reagent solubility and transition-state alignment .

Q. How to resolve contradictions in diastereomeric ratios caused by post-reaction storage?

Storage of crude mixtures can lead to epimerization. To mitigate:

  • In-situ quenching : Immediately neutralize reactive intermediates after completion .
  • Chromatographic monitoring : Use TLC to track stability during purification .
  • Low-temperature storage : Preserve ratios by storing products at -20°C post-isolation .

Q. What strategies validate enantiomeric excess (ee) in asymmetric synthesis?

  • Chiral HPLC : Compare retention times with racemic standards.
  • Circular dichroism (CD) : Correlate optical activity with literature data .
  • Derivatization : Convert the carboxylic acid to a chiral ester for NMR analysis of diastereomers .

Q. How does the 3-methoxyphenyl substituent influence reactivity?

The electron-donating methoxy group enhances aromatic ring stability and directs electrophilic substitution. Computational modeling (DFT) can predict regioselectivity in further functionalization .

Data Analysis and Methodological Challenges

Q. How to interpret conflicting NMR data for stereoisomers?

  • NOESY/ROESY : Identify spatial proximity of protons to distinguish (3S,4R) from (3R,4S) configurations .
  • Coupling constants : Axial vs. equatorial proton orientations in the pyrrolidine ring affect J-values (e.g., 3JHH ~8–12 Hz for trans-diaxial protons) .

Q. What analytical pitfalls arise during mass spectrometry (MS) analysis?

  • Fragmentation patterns : The ethoxyethyl group may undergo cleavage, complicating molecular ion detection. Use soft ionization (ESI) to preserve the parent ion .
  • Salt adducts : Sodium or potassium adducts ([M+Na]⁺) require high-resolution MS for accurate mass assignment .

Applications in Further Research

Q. How can this compound serve as a building block for drug discovery?

  • Peptide mimetics : The pyrrolidine scaffold mimics proline residues, enabling protease inhibitor design .
  • Structure-activity relationship (SAR) : Modify the ethoxyethyl or methoxyphenyl groups to optimize pharmacokinetic properties .

Q. What catalytic systems are compatible with its functional groups?

  • Palladium catalysts : Effective for cross-coupling reactions (e.g., Suzuki-Miyaura) at the aryl moiety .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) can enantioselectively hydrolyze esters for chiral pool synthesis .

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